![molecular formula C11H8F3N3O3 B2387699 2-cyano-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide CAS No. 477862-30-9](/img/structure/B2387699.png)
2-cyano-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-cyano-N’-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide typically involves the condensation reaction between cyanoacetohydrazide and a suitable aldehyde or ketone. The reaction is usually carried out under reflux conditions in the presence of a catalyst, such as acetic acid or p-toluenesulfonic acid . The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Des Réactions Chimiques
2-cyano-N’-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the furan ring.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-cyano-N’-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-cyano-N’-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications . The cyano and trifluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-cyano-N’-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide include:
- 2-cyano-N’-[(E)-4,4,4-trifluoro-1-(2-thienyl)-3-oxobutylidene]acetohydrazide
- 2-cyano-N’-[(E)-4,4,4-trifluoro-1-(2-pyridyl)-3-oxobutylidene]acetohydrazide
- 2-cyano-N’-[(E)-4,4,4-trifluoro-1-(2-phenyl)-3-oxobutylidene]acetohydrazide
These compounds share similar structural features but differ in the heterocyclic ring attached to the trifluoromethyl group. The uniqueness of 2-cyano-N’-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide lies in its furan ring, which imparts distinct electronic and steric properties .
Propriétés
IUPAC Name |
2-cyano-N-[(E)-[4,4,4-trifluoro-1-(furan-2-yl)-3-oxobutylidene]amino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O3/c12-11(13,14)9(18)6-7(8-2-1-5-20-8)16-17-10(19)3-4-15/h1-2,5H,3,6H2,(H,17,19)/b16-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPSADHVTNKNSD-FRKPEAEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=NNC(=O)CC#N)CC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C(=N/NC(=O)CC#N)/CC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
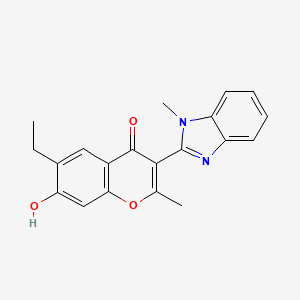
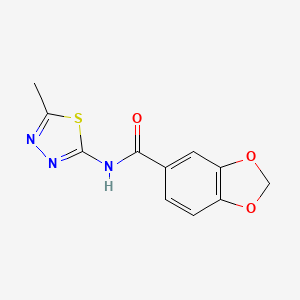
![Ethyl 3-[(prop-2-enoylamino)methyl]-1H-indole-2-carboxylate](/img/structure/B2387622.png)
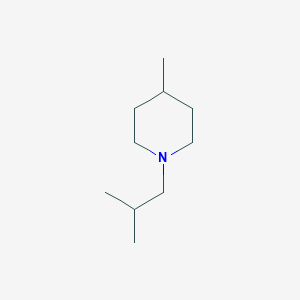
![Tert-butyl (1R,5R,6R)-6-amino-3-azabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride](/img/structure/B2387625.png)
![3-(3-fluorophenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2387626.png)
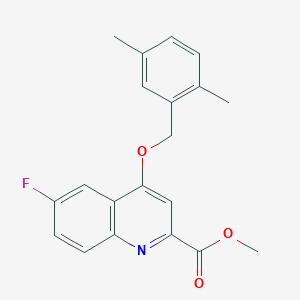
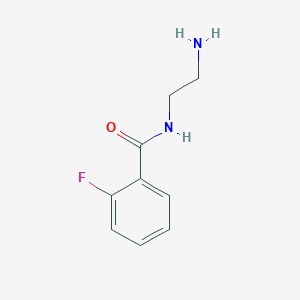
![8-[(2E)-2-[(E)-4-(2-chlorophenyl)but-3-en-2-ylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2387630.png)
![N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2387631.png)
![N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2387632.png)
![1-(Azepan-1-yl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2387636.png)
![Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2387638.png)
![2-[3-(3-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2387639.png)
